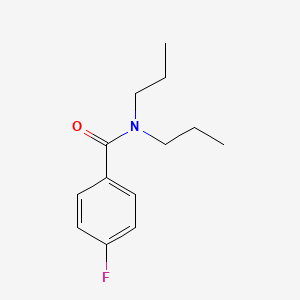

4-fluoro-N,N-dipropylbenzamide

Description

Significance of the Benzamide (B126) Scaffold in Modern Chemical Research

The benzamide scaffold, a structural motif characterized by a benzene (B151609) ring attached to an amide functional group, is a cornerstone in modern chemical research. researchgate.netmdpi.com Its prevalence stems from a combination of factors including its relative ease of synthesis, chemical stability, and the capacity to form hydrogen bonds. researchgate.net These attributes make benzamides valuable building blocks in the synthesis of more complex molecules and have led to their incorporation into a wide array of compounds with diverse applications. researchgate.netmdpi.comresearchgate.net

In medicinal chemistry, the benzamide framework is a common feature in many pharmaceutical agents, contributing to their biological activity. researchgate.netresearchgate.net Researchers have extensively explored benzamide derivatives for their potential as therapeutic agents across various disease areas. nih.gov The ability to readily modify the benzene ring and the amide nitrogen allows for the fine-tuning of a molecule's pharmacological profile. mdpi.com Beyond pharmaceuticals, benzamides also find utility in materials science, where they can serve as precursors for organic-inorganic hybrid materials. ontosight.ai

Strategic Integration of Fluorine in Organic Compounds for Modulated Properties

The introduction of fluorine into organic molecules is a powerful and widely used strategy to modulate their physicochemical and biological properties. acs.orgrsc.org The unique characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's behavior. acs.orgresearchgate.net

Overview of N,N-Dialkylbenzamide Derivatives in Academic and Synthetic Contexts

N,N-dialkylbenzamides, a subclass of benzamides where the amide nitrogen is substituted with two alkyl groups, are significant subjects of academic and synthetic investigation. The presence of the two alkyl groups on the nitrogen atom prevents the formation of hydrogen bonds where the amide is a donor, which can influence properties such as solubility and crystal packing.

From a synthetic perspective, the preparation of N,N-dialkylbenzamides is often straightforward, typically involving the reaction of a benzoyl chloride with a secondary amine. For example, the synthesis of 4-Formyl-N,N-dipropylbenzamide has been achieved by reacting 4-formylbenzoyl chloride with dipropylamine (B117675). acs.org This accessibility allows for the creation of a diverse library of N,N-dialkylbenzamides with various substituents on the benzene ring and different alkyl groups on the nitrogen.

Research into N,N-dialkylbenzamides often focuses on understanding how the nature of the alkyl groups and the substituents on the aromatic ring influence the compound's properties and reactivity. For instance, studies have explored the synthesis and characterization of various N,N-dipropylbenzamide derivatives, including those with different substituents at the 4-position of the benzene ring. rsc.org These investigations contribute to a deeper understanding of structure-property relationships within this class of compounds.

Physicochemical Properties of 4-Fluoro-N,N-dipropylbenzamide

The fundamental physicochemical properties of this compound define its behavior and potential applications. These properties are a direct consequence of its molecular structure.

| Property | Value |

| Molecular Formula | C13H18FNO |

| Monoisotopic Mass | 223.137242360 g/mol chem960.com |

| Heavy Atom Count | 16 chem960.com |

| Rotatable Bond Count | 6 chem960.com |

| Hydrogen Bond Acceptor Count | 2 chem960.com |

| Hydrogen Bond Donor Count | 0 chem960.com |

| Topological Polar Surface Area | 20.3 Ų chem960.com |

| Complexity | 206 chem960.com |

This table is interactive. Click on the headers to sort the data.

Properties

Molecular Formula |

C13H18FNO |

|---|---|

Molecular Weight |

223.29 g/mol |

IUPAC Name |

4-fluoro-N,N-dipropylbenzamide |

InChI |

InChI=1S/C13H18FNO/c1-3-9-15(10-4-2)13(16)11-5-7-12(14)8-6-11/h5-8H,3-4,9-10H2,1-2H3 |

InChI Key |

ZBXBVFVGIWJDRB-UHFFFAOYSA-N |

SMILES |

CCCN(CCC)C(=O)C1=CC=C(C=C1)F |

Canonical SMILES |

CCCN(CCC)C(=O)C1=CC=C(C=C1)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Fluoro N,n Dipropylbenzamide and Its Analogues

Foundational Synthetic Routes to Benzamide (B126) Formation

The construction of the benzamide core is a fundamental transformation in organic synthesis. The most common approaches involve the formation of an amide bond between a carboxylic acid derivative and an amine.

Carboxylic Acid Derivatization and Amidation Reactions

A prevalent method for synthesizing benzamides is the activation of a carboxylic acid, such as 4-fluorobenzoic acid, to make it more susceptible to nucleophilic attack by an amine. fishersci.co.uk This activation can be achieved by converting the carboxylic acid into a more reactive derivative like an acyl chloride or an acid anhydride. fishersci.co.uk The subsequent reaction with an amine, in this case, dipropylamine (B117675), yields the desired N,N-disubstituted benzamide.

The direct coupling of a carboxylic acid and an amine is also a widely used technique, often facilitated by coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently employed to activate the carboxylic acid in situ, forming a highly reactive O-acylisourea intermediate that readily reacts with the amine. fishersci.co.uksciepub.com The addition of auxiliaries like 1-hydroxybenzotriazole (B26582) (HOBt) can further enhance the efficiency of these coupling reactions, particularly for less reactive substrates. sciepub.comnih.gov Boric acid has also been shown to be an effective catalyst for the direct amidation of carboxylic acids, offering a more environmentally friendly alternative. sciepub.com

A general scheme for the synthesis of 4-fluoro-N,N-dipropylbenzamide via carboxylic acid activation is presented below:

Scheme 1: Synthesis via Acyl Chloride

| Step | Reactants | Reagents | Product |

| 1 | 4-Fluorobenzoic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 4-Fluorobenzoyl chloride |

| 2 | 4-Fluorobenzoyl chloride, Dipropylamine | Base (e.g., Triethylamine (B128534), Pyridine) | This compound |

Scheme 2: Synthesis via Direct Coupling

| Reactants | Coupling Agent | Additive (Optional) | Base (Optional) | Product |

| 4-Fluorobenzoic acid, Dipropylamine | EDC or DCC | HOBt | DIPEA | This compound |

Amine-Based Coupling Approaches (e.g., utilizing Dipropylamine)

In amine-based coupling approaches, the nucleophilicity of the amine is a key factor. Dipropylamine, a secondary amine, readily participates in amidation reactions with activated carboxylic acid derivatives. The reaction typically proceeds under mild conditions, often in the presence of a non-nucleophilic base to neutralize the acid byproduct, such as hydrogen chloride in the case of an acyl chloride reactant. fishersci.co.uk The choice of solvent can also influence the reaction rate and yield, with aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) being commonly used. fishersci.co.uk

Specific Fluorination Strategies for the Benzamide Core

The introduction of a fluorine atom onto the benzamide core can be achieved through several synthetic strategies. The choice of method often depends on the desired regioselectivity and the availability of starting materials.

Nucleophilic Aromatic Substitution with Fluoride (B91410) Sources

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a fluorine atom onto an aromatic ring. masterorganicchemistry.com This reaction typically involves an aryl halide or a nitro-substituted aromatic compound as the substrate and a fluoride salt, such as potassium fluoride or cesium fluoride, as the nucleophile. researchgate.net For the synthesis of this compound, this would entail starting with a benzamide derivative bearing a suitable leaving group at the 4-position, such as a nitro group or a different halogen. The presence of an activating group, such as the carbonyl of the amide, ortho or para to the leaving group facilitates the reaction by stabilizing the negatively charged Meisenheimer intermediate. masterorganicchemistry.com

| Substrate | Fluoride Source | Solvent | Conditions |

| 4-Nitro-N,N-dipropylbenzamide | KF, CsF | Aprotic polar (e.g., DMSO, DMF) | High temperature |

| 4-Chloro-N,N-dipropylbenzamide | KF, CsF | Aprotic polar (e.g., DMSO, DMF) | High temperature, often with a phase-transfer catalyst |

Utilization of Pre-fluorinated Building Blocks in Amide Synthesis

A more direct and often preferred approach is to utilize a pre-fluorinated building block in the amide synthesis. nih.gov In the context of this compound, this involves starting with 4-fluorobenzoic acid or its derivatives. ossila.com This strategy offers excellent control over the position of the fluorine atom and avoids the potentially harsh conditions required for nucleophilic aromatic substitution. The synthesis then proceeds through the foundational amidation reactions described in section 2.1.

The use of pre-fluorinated building blocks is a cornerstone of modern medicinal chemistry for the synthesis of fluorinated molecules. nih.gov A variety of fluorinated benzoic acids are commercially available, making this a highly accessible and versatile method.

Advanced and Catalytic Synthesis of Benzamide Derivatives

Recent advances in organic synthesis have led to the development of more efficient and environmentally benign methods for benzamide formation. Catalytic direct amidation reactions, which avoid the use of stoichiometric activating agents, are of particular interest. mdpi.com Various catalysts, including those based on boron, have been shown to promote the direct formation of amides from carboxylic acids and amines by facilitating the removal of water. nih.gov

Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for the synthesis of complex benzamides. mdpi.com For instance, the coupling of an aryl halide with an amine and a carbon monoxide source can provide a direct route to benzamide derivatives. While not the most direct route for a simple compound like this compound, these methods are invaluable for the synthesis of more complex analogues.

Palladium-Catalyzed Oxidative Aminocarbonylation

A significant method for the synthesis of benzamides, including this compound, is the palladium-catalyzed oxidative aminocarbonylation. This reaction typically involves the coupling of an aryl halide, carbon monoxide, and an amine in the presence of a palladium catalyst. For the synthesis of this compound, this would involve the reaction of a 4-fluoro-substituted aryl halide (such as 4-fluoroiodobenzene or 4-fluorobromobenzene) with N,N-dipropylamine and carbon monoxide.

The general catalytic cycle for this transformation involves the oxidative addition of the aryl halide to a low-valent palladium species, followed by the insertion of carbon monoxide into the aryl-palladium bond to form an aroyl-palladium complex. Subsequent reaction with the amine leads to reductive elimination of the final benzamide product and regeneration of the active palladium catalyst. nih.govdntb.gov.ua

Various palladium sources, such as palladium acetate (B1210297) (Pd(OAc)₂) or palladium chloride (PdCl₂), can be employed as catalysts. The efficiency of the reaction is often enhanced by the use of phosphine (B1218219) ligands, such as Xantphos, which stabilize the palladium complexes and facilitate the catalytic cycle. organic-chemistry.org The reaction conditions, including temperature, pressure of carbon monoxide, and choice of solvent and base, are crucial for achieving high yields.

Table 1: Representative Conditions for Palladium-Catalyzed Aminocarbonylation

| Parameter | Condition |

| Aryl Halide | 4-Fluoroiodobenzene or 4-Fluorobromobenzene |

| Amine | N,N-dipropylamine |

| Carbon Monoxide Source | CO gas or a CO-releasing molecule |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂ |

| Ligand | Xantphos or other phosphine ligands |

| Base | Organic or inorganic base (e.g., triethylamine) |

| Solvent | Aprotic polar solvent (e.g., DMF) |

| Temperature | Typically elevated (e.g., 100-135 °C) |

This table presents a generalized set of conditions based on literature for similar reactions. organic-chemistry.org

Alternative and Efficient Amidation Protocols

Beyond palladium-catalyzed carbonylation, other efficient methods are available for the synthesis of this compound. These protocols often involve the direct coupling of a carboxylic acid or its derivative with an amine.

One common and straightforward approach is the reaction of an acyl chloride with an amine. In the context of this compound synthesis, this would involve the reaction of 4-fluorobenzoyl chloride with N,N-dipropylamine. This reaction is typically rapid and proceeds under mild conditions, often in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct. bath.ac.uk The use of a bio-based solvent such as Cyrene™ has been explored as a greener alternative to traditional dipolar aprotic solvents. bath.ac.uk

Table 2: Amidation of 4-Fluorobenzoyl Chloride with Various Amines

| Amine | Product Yield (%) |

| Pyrrolidine | 91 |

| Aniline | 72 |

| Benzylamine | 81 |

Data adapted from a study on amidation in Cyrene™. bath.ac.uk

Another approach is the direct amidation of a carboxylic acid with an amine. While this reaction is inherently atom-economical, it often requires harsh conditions or the use of coupling reagents to activate the carboxylic acid. However, catalytic methods have been developed to facilitate this transformation under milder conditions. For instance, boric acid has been shown to catalyze the direct amidation of benzoic acids with amines. sciepub.com This method avoids the need to prepare a more reactive carboxylic acid derivative, such as an acyl chloride, in a separate step.

Sustainable Chemical Processes Related to Benzamide Synthesis (e.g., Amine Recovery via Benzoylation)

In the context of sustainable chemical synthesis, the recovery and recycling of unreacted starting materials are of significant importance. In the synthesis of benzamides, particularly when the amine is used in excess, its recovery is economically and environmentally beneficial.

One method for the recovery of unreacted primary and secondary amines is through benzoylation. This process involves the reaction of the amine with benzoyl chloride to form the corresponding benzamide. This reaction is often referred to as the Schotten-Baumann reaction. researchgate.net A notable green protocol for this reaction involves carrying out the benzoylation in a neat phase (solvent-free) without the use of an alkali. researchgate.net This method is rapid, efficient, and minimizes waste.

The resulting benzamide, in this case, N,N-dipropylbenzamide, can be easily separated from the more volatile unreacted starting materials. While the direct reuse of the recovered benzamide might not be straightforward in the same synthesis, it can be isolated and, if necessary, the amine can be regenerated through hydrolysis of the amide bond, although this would require an additional chemical step. The primary advantage of this recovery method is the prevention of the release of volatile amines into the environment and the potential to recycle a valuable chemical.

Structural Elucidation and Advanced Spectroscopic Analysis of 4 Fluoro N,n Dipropylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Characterization

Proton (¹H) NMR Spectroscopy

Detailed experimental ¹H NMR data for 4-fluoro-N,N-dipropylbenzamide, including chemical shifts (δ), multiplicity, coupling constants (J), and integration values for each proton environment, are not available in the public domain.

Carbon-13 (¹³C) NMR Spectroscopy

Specific chemical shifts for the carbon atoms within the this compound molecule are not documented in publicly accessible literature or databases.

Fluorine-19 (¹⁹F) NMR Spectroscopy

The characteristic chemical shift and any relevant coupling constants for the fluorine atom in this compound have not been publicly reported.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, NOESY)

There are no available studies detailing the use of two-dimensional NMR techniques for the complete structural assignment of this compound.

Pure Shift NMR Methodologies for High-Resolution Analysis

The application of pure shift NMR for the high-resolution analysis of this compound has not been described in the scientific literature.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific IR absorption bands (in cm⁻¹) corresponding to the functional groups of this compound, and its UV-Vis absorption maxima (λmax), are not available in public databases.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. In the analysis of this compound, the molecular ion peak (M+) would be expected at a mass-to-charge ratio corresponding to its molecular formula, C13H18FNO. The presence of the fluorine atom would slightly increase the molecular weight compared to its non-fluorinated analog, N,N-dipropylbenzamide, which has a molecular weight of 205.30 g/mol nih.gov.

The fragmentation pattern observed in the mass spectrum provides valuable insights into the compound's structure. For this compound, fragmentation would likely involve characteristic cleavages of the amide group and the propyl chains. Common fragmentation pathways for N,N-dialkylbenzamides include α-cleavage and McLafferty rearrangement.

Expected Fragmentation Pathways:

Formation of the 4-fluorobenzoyl cation: A primary fragmentation would be the cleavage of the C-N bond, leading to the formation of the stable 4-fluorobenzoyl cation.

Loss of propyl groups: Sequential loss of the propyl groups from the nitrogen atom would result in characteristic fragment ions.

A hypothetical data table of the major expected fragments for this compound is presented below.

| Fragment Ion | Structure | Proposed m/z |

| Molecular Ion | [C13H18FNO]+ | 223.14 |

| [M - CH3]+ | [C12H15FNO]+ | 208.12 |

| [M - C2H5]+ | [C11H13FNO]+ | 194.10 |

| [M - C3H7]+ | [C10H11FNO]+ | 180.08 |

| 4-fluorobenzoyl cation | [C7H4FO]+ | 123.02 |

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound is not publicly available, the extensive body of crystallographic data on benzamide (B126) derivatives allows for a detailed prediction of its solid-state structure nih.govmdpi.comresearchgate.net.

Single-crystal X-ray diffraction analysis of related benzamide compounds has revealed key structural features that are likely to be present in this compound nih.govmdpi.comacs.org. The analysis would involve mounting a suitable single crystal of the compound on a diffractometer and collecting diffraction data at a controlled temperature, often 100 K or 173 K, to minimize thermal vibrations acs.orgiucr.org. The resulting diffraction pattern would be used to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles. For benzamide derivatives, the amide group is typically planar or near-planar iucr.org. The orientation of the phenyl ring and the N,N-dipropyl groups relative to this amide plane would be a key conformational feature.

The crystal packing of benzamide derivatives is governed by a variety of intermolecular interactions, including hydrogen bonding and π-π stacking mdpi.comresearchgate.nettandfonline.com. In the case of this compound, the absence of a traditional hydrogen bond donor on the amide nitrogen means that classical N-H···O hydrogen bonds, which are prominent in primary and secondary benzamides, will not be present.

However, other weak intermolecular interactions are expected to play a significant role in the crystal packing:

C-H···O Interactions: The carbonyl oxygen can act as a hydrogen bond acceptor for C-H donors from the propyl groups or the aromatic ring of neighboring molecules.

C-H···F Interactions: The fluorine atom can participate in weak C-H···F hydrogen bonds.

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, contributing to the stability of the crystal lattice. These interactions are common in the crystal structures of aromatic compounds iucr.org.

The solid-state conformation of this compound would provide valuable information about the rotational barriers around the C-N and C-C single bonds. The torsion angle between the plane of the phenyl ring and the amide plane is a critical conformational parameter in benzamide derivatives iucr.orgnih.gov. Theoretical calculations and experimental data for related N,N-disubstituted benzamides suggest that this torsion angle can vary significantly depending on the nature and size of the substituents on the nitrogen atom and the aromatic ring nih.gov.

Below is a table summarizing the expected ranges for key geometric parameters in this compound, based on data from related structures.

| Parameter | Expected Value/Range |

| C=O Bond Length | 1.22 - 1.25 Å |

| C-N (amide) Bond Length | 1.33 - 1.37 Å |

| C-F Bond Length | 1.34 - 1.38 Å |

| Phenyl-Amide Torsion Angle | 30 - 60° |

Computational Chemistry and Molecular Modeling Studies of 4 Fluoro N,n Dipropylbenzamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule. jocpr.comaps.org

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov It is favored for its balance of accuracy and computational efficiency. In DFT, the properties of a molecule are determined from its electron density. Studies on related benzamide (B126) derivatives commonly employ hybrid functionals like B3LYP in conjunction with Pople-style basis sets such as 6-311++G(d,p) to achieve reliable results. researchgate.netnih.gov

For 4-fluoro-N,N-dipropylbenzamide, DFT calculations can elucidate key electronic properties. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity. researchgate.net

Table 1: Representative Calculated Electronic Properties of a Substituted Benzamide using DFT/B3LYP Data based on analogous compounds; actual values for this compound may vary.

| Property | Value |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 5.3 |

| Dipole Moment (Debye) | 3.5 |

Note: This interactive table is based on representative data from related molecules to illustrate typical DFT calculation outputs.

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without the use of experimental data for parameterization. nih.gov These methods, such as Hartree-Fock (HF) and more advanced post-HF methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), offer a systematic way to approach the exact solution of the Schrödinger equation. ias.ac.in

Ab initio calculations are used to predict ground state properties like orbital energies, net atomic charges, and dipole moments. ias.ac.in For substituted benzenes, these methods have shown that fluorine acts as a strong σ-electron attractor and a weak π-electron donor. ias.ac.in In the context of this compound, ab initio calculations would provide a detailed picture of charge distribution, highlighting the electron-withdrawing effect of the fluorine atom and the carbonyl group, and the electronic influence of the N,N-dipropylamino moiety. These calculations are computationally more demanding than DFT but can provide benchmark results for electronic properties. ias.ac.in

Geometry optimization is a computational procedure used to find the equilibrium structure of a molecule, which corresponds to a minimum on the potential energy surface. tau.ac.ilarxiv.org This process is routinely performed using DFT or ab initio methods. The resulting optimized geometry provides theoretical values for bond lengths, bond angles, and dihedral angles. For benzamide and its derivatives, studies have shown that the amide group may be twisted relative to the aromatic ring. rjptonline.org

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration, which can be compared with experimental data from infrared (IR) and Raman spectroscopy. nih.gov The analysis also confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies). mdpi.com For this compound, key vibrational modes would include the C=O stretch of the amide, the C-F stretch, and various modes associated with the propyl groups and the benzene (B151609) ring. orientjchem.orgscirp.org

Table 2: Predicted Key Vibrational Frequencies for a Fluorinated Benzamide Derivative Data based on analogous compounds; actual values for this compound may vary.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| N-H Stretch (if applicable) | Amide | ~3400-3500 |

| C=O Stretch | Amide | ~1700-1750 |

| C-N Stretch | Amide | ~1200-1350 |

| C-F Stretch | Fluoroaromatic | ~1200-1250 |

Note: This interactive table provides representative vibrational frequencies based on studies of similar molecules. The N-H stretch is included for general reference in benzamide systems. rjptonline.orgorientjchem.org

Molecular Mechanics and Dynamics Simulations

While quantum methods are highly accurate, their computational cost limits their application to relatively small systems or short timescales. Molecular mechanics and dynamics simulations offer a computationally efficient alternative for studying larger systems and longer-duration phenomena.

Molecular mechanics calculations and molecular dynamics (MD) simulations rely on a set of potential energy functions and associated parameters known as a force field. nih.govyoutube.com Force fields model the molecule as a collection of atoms connected by springs (bonds and angles) and governed by non-bonded interactions like van der Waals forces and electrostatics. youtube.com Popular force fields for organic molecules include AMBER (Assisted Model Building with Energy Refinement), CHARMM (Chemistry at HARvard Macromolecular Mechanics), and OPLS (Optimized Potentials for Liquid Simulations). nih.govnih.gov

A force field contains parameters for bond stretching, angle bending, torsional rotations, and non-bonded interactions. nih.gov For a molecule like this compound, these parameters would be derived from experimental data or high-level quantum chemical calculations on small, representative fragments. General force fields like GAFF (General Amber Force Field) are designed to generate parameters for a wide range of organic molecules. nih.gov Once parameterized, the force field can be used in MD simulations to study the dynamic behavior of the molecule over time, such as its conformational changes in solution or its interaction with a biological target. escholarship.orgnih.gov

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding mode of a ligand to a protein's active site.

Prediction of Binding Modes with Enzymes and Receptors

While specific targets for this compound are not defined, its structural motifs suggest potential interactions with various enzymes and receptors. The binding of benzamide derivatives is often characterized by a combination of hydrogen bonding, hydrophobic interactions, and electrostatic forces. nih.gov

For this compound, the following interactions are predicted:

Hydrogen Bonding: The carbonyl oxygen of the amide group is a primary hydrogen bond acceptor. It is expected to form strong hydrogen bonds with donor residues such as arginine, lysine, or asparagine in a receptor's binding pocket.

Hydrophobic Interactions: The N,N-dipropyl groups and the fluorinated benzene ring are hydrophobic and are likely to engage in van der Waals interactions with nonpolar amino acid residues like leucine, isoleucine, and valine. These interactions are crucial for anchoring the ligand within the binding site.

Aromatic Interactions: The 4-fluorophenyl ring can participate in π-π stacking or π-cation interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. The fluorine substituent can also modulate these interactions through electrostatic effects.

Molecular docking studies on related fluorobenzamide compounds have shown that the orientation of the molecule within the binding site is critical for its activity. For instance, studies on metabotropic glutamate (B1630785) receptor 1 (mGluR1) antagonists have highlighted the importance of the benzamide core in establishing key interactions. nih.gov Similarly, research on other benzamide derivatives as antidiabetic agents revealed that both hydrogen bonding and hydrophobic interactions with active site residues are key to their inhibitory activity. nih.gov

Elucidation of Molecular Recognition Principles

Molecular recognition refers to the specific interaction between two or more molecules through noncovalent interactions. The principles governing the recognition of this compound by a biological target can be inferred from its structural features:

The Role of the Fluorine Atom: The fluorine atom at the para-position of the benzene ring is an electron-withdrawing group, which can influence the electronic properties of the aromatic ring and the acidity of any proximal protons. It can also participate in halogen bonding or act as a weak hydrogen bond acceptor.

The Amide Linker: The amide group is a rigid and planar moiety that can act as both a hydrogen bond donor (if N-H is present) and acceptor. In the case of the tertiary amide in this compound, only the carbonyl oxygen can act as a hydrogen bond acceptor. This feature dictates the geometry of its hydrogen bonding interactions.

Computational studies on similar molecules, such as 3-fluorobenzamide, have been used to understand their molecular characteristics and potential as anti-tumor agents, with binding energies to various cancer-related proteins being calculated. niscpr.res.in These studies underscore the importance of the benzamide scaffold in molecular recognition.

Hirshfeld Surface Analysis for Intermolecular Interaction Visualization

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions in a crystal lattice. This analysis is based on partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules.

For this compound, a Hirshfeld surface analysis would provide a detailed picture of the intermolecular contacts that govern its crystal packing. Based on studies of other fluorinated benzamide derivatives, the following intermolecular contacts are expected to be significant nih.govnih.gov:

H···H Contacts: These are typically the most abundant interactions and are represented by large, pale areas on the Hirshfeld surface. They arise from the interactions between the hydrogen atoms of the propyl chains and the benzene ring.

C···H/H···C Contacts: These represent interactions between carbon and hydrogen atoms and contribute significantly to the stability of the crystal structure.

O···H/H···O Contacts: The carbonyl oxygen is expected to form hydrogen bonds with hydrogen atoms of adjacent molecules, appearing as sharp red spots on the Hirshfeld surface.

The relative contributions of these contacts can be quantified using 2D fingerprint plots derived from the Hirshfeld surface. A hypothetical breakdown of these contributions for this compound, based on data from related compounds, is presented in the table below.

Table 1: Predicted Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Intermolecular Contact | Predicted Percentage Contribution (%) |

| H···H | ~ 40 - 50% |

| F···H/H···F | ~ 15 - 25% |

| C···H/H···C | ~ 10 - 20% |

| O···H/H···O | ~ 5 - 15% |

| Other (N···H, C···C, etc.) | < 5% |

This predictive data highlights the importance of hydrogen bonding and van der Waals forces in the solid-state structure of this compound. The insights gained from such computational studies are invaluable for understanding the physicochemical properties of the compound and for designing new materials with desired characteristics.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of 4 Fluoro N,n Dipropylbenzamide Derivatives

Fundamental Principles and Methodologies of SAR and QSAR in Drug Design

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are foundational pillars in modern drug design and discovery. jove.com SAR studies explore the qualitative relationship between a molecule's three-dimensional structure and its biological activity, operating on the principle that a compound's chemical structure is intrinsically linked to its effects on a biological system. jove.comsvuonline.org The core assumption is that structurally similar molecules will exhibit similar biological activities. svuonline.org This allows medicinal chemists to systematically modify a lead compound's structure to enhance its efficacy, potency, and selectivity, or to reduce its toxicity. jove.com

QSAR advances this concept by establishing a mathematical or statistical correlation between the chemical structure and the biological activity. jove.comwikipedia.org It quantifies the relationship between a molecule's physicochemical properties, represented by numerical values called molecular descriptors, and its pharmacological effect. wikipedia.orgnih.govjocpr.com The general form of a QSAR model can be expressed as:

Activity = f (Molecular Descriptors) + error wikipedia.orgslideshare.net

The process of developing a robust QSAR model involves several key steps:

Data Set Selection : A diverse set of compounds with a range of biological activities is assembled. nih.govdrugdesign.org This set is typically divided into a training set for building the model and a test set for validating its predictive power. drugdesign.orgnih.gov

Descriptor Generation : Molecular descriptors, which are numerical representations of a molecule's properties, are calculated. These can be classified into several categories:

1D Descriptors : Based on the molecular formula, such as molecular weight. nih.gov

2D Descriptors : Derived from the 2D representation, including connectivity indices and counts of structural features. nih.gov

3D Descriptors : Based on the 3D conformation of the molecule, such as molecular shape and volume.

Physicochemical Properties : Including lipophilicity (log P), electronic properties (pKa), and steric parameters. svuonline.org

Model Development : A mathematical equation is formulated to correlate the descriptors with the biological activity. drugdesign.org Common statistical methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning techniques. nih.govijsdr.org

Model Validation : The model's statistical significance, robustness, and predictive ability are rigorously assessed. drugdesign.orgijsdr.org Internal validation (e.g., cross-validation) and external validation using the test set are crucial to ensure the model is not overfitted and can accurately predict the activity of new, unsynthesized compounds. nih.govijsdr.org

By providing these predictive models, SAR and QSAR approaches significantly reduce the time and cost associated with drug discovery, enabling a more rational design of new therapeutic agents. nih.govjocpr.com

Impact of Fluorine Substitution on Biological Activity and Pharmacophore Modification

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to optimize molecular properties. researchgate.net Fluorine possesses a unique combination of properties—it is the most electronegative element, has a small van der Waals radius similar to hydrogen, and forms a very strong bond with carbon. nih.govresearchgate.net These characteristics mean that substituting a hydrogen atom or a hydroxyl group with fluorine can profoundly influence a molecule's biological activity through various mechanisms.

In the context of benzamide (B126) derivatives, a fluorine substituent, such as in the 4-position of 4-fluoro-N,N-dipropylbenzamide, can lead to significant changes:

Modulation of Electronic Properties : Fluorine's strong electron-withdrawing nature can alter the acidity or basicity of nearby functional groups. researchgate.net This can affect how the molecule interacts with its biological target, potentially strengthening binding interactions like hydrogen bonds or dipole-dipole interactions.

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally stable and resistant to oxidative metabolism by cytochrome P450 enzymes. researchgate.net Replacing a metabolically vulnerable C-H bond with a C-F bond can block metabolic pathways, thereby increasing the drug's half-life and bioavailability.

Increased Lipophilicity : Fluorine substitution often increases the lipophilicity (log P) of a molecule. This can enhance its ability to cross cell membranes and the blood-brain barrier, which is a critical factor for drugs targeting the central nervous system. researchgate.net

Conformational Control : The introduction of fluorine can influence the preferred conformation of a molecule due to stereoelectronic effects. researchgate.net This can lock the molecule into a more bioactive conformation, improving its affinity for the target receptor.

Research on fluorinated benzamide derivatives has demonstrated these effects. For instance, in a study on cholinesterase inhibitors, 4-fluorobenzamide (B1200420) derivatives showed significant biological activity, with the fluorine atom contributing to the molecule's interaction within the active site of the enzyme. nih.gov The strategic placement of fluorine is a key element of pharmacophore modification, allowing for the fine-tuning of a drug's pharmacokinetic and pharmacodynamic profile. researchgate.net

Role of N,N-Dialkyl Substituents (e.g., Propyl Groups) in Modulating Bioactivity

The primary roles of N,N-dialkyl substituents include:

Steric Influence : The bulkiness of the alkyl groups can influence the molecule's ability to fit into a receptor's binding pocket. A well-matched steric profile can lead to high-affinity binding, while oversized or undersized groups can diminish activity. In some cases, steric bulk can confer selectivity for one receptor subtype over another.

Lipophilicity and Solubility : Increasing the length of the alkyl chains generally increases the molecule's lipophilicity. This can impact membrane permeability, protein binding, and solubility. Optimizing the lipophilicity by adjusting the N-alkyl substituents is a common strategy to achieve a desirable ADME (Absorption, Distribution, Metabolism, Excretion) profile.

Metabolic Stability : The amide group itself can be susceptible to hydrolysis by amidase enzymes. The presence of bulky N-alkyl groups can provide steric hindrance, protecting the amide bond from enzymatic cleavage and thereby increasing the metabolic stability of the compound.

Structure-activity relationship studies on various classes of benzamides often reveal a clear trend related to the nature of the N-substituents. For instance, in a series of benzamide derivatives, the potency was found to be highly dependent on the substituents on the benzamide moiety. researchgate.net The table below illustrates a hypothetical SAR for N,N-dialkylbenzamide derivatives, showing how changes in the alkyl groups can affect biological activity, represented by the inhibitory concentration (IC₅₀).

| Compound | R Group (N,N-diR) | Lipophilicity (Calculated log P) | Biological Activity (IC₅₀, nM) |

|---|---|---|---|

| 1 | Methyl | 2.1 | 150 |

| 2 | Ethyl | 2.9 | 75 |

| 3 | Propyl | 3.7 | 25 |

| 4 | Butyl | 4.5 | 80 |

This table presents hypothetical data for illustrative purposes.

As shown, the activity initially increases with the size of the alkyl group from methyl to propyl, suggesting a better fit in a hydrophobic pocket of the target. However, further increasing the size to butyl leads to a decrease in activity, possibly due to a steric clash. This demonstrates the importance of optimizing the N,N-dialkyl substituents to achieve maximal bioactivity.

Conformational Analysis and its Correlation with Biological Activity

Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is crucial for understanding the biological activity of flexible molecules like this compound. scispace.comrsc.org A molecule's 3D shape, or conformation, dictates how it recognizes and interacts with its biological target, such as a receptor or enzyme active site. researchgate.net Only a specific conformation, often termed the "bioactive conformation," is responsible for the desired pharmacological effect.

The correlation between conformation and activity is central to SAR:

Receptor Binding : The molecule must adopt a conformation that is complementary to the topography of the binding site. The spatial arrangement of key functional groups (pharmacophores) must align perfectly with the corresponding interaction points on the receptor.

Energy of Bioactive Conformation : The bioactive conformation is not necessarily the lowest energy or most stable conformation of the molecule in solution. However, the energy penalty required to adopt the bioactive conformation must not be prohibitively high. Molecules that are pre-organized into a low-energy conformation that closely resembles the bioactive one often exhibit higher potency.

Molecular modeling and experimental techniques are used to study molecular conformations. Computational methods like Density Functional Theory (DFT) can predict the lowest energy conformers. researchgate.net In one study, molecular modeling revealed that active benzamide derivatives adopted an extended conformation within the gorge of an enzyme, while less active compounds assumed a bent conformation, highlighting the direct link between 3D structure and function. nih.gov The design of novel benzamide-based structures often involves detailed conformational analyses to ensure that new derivatives can adopt conformations that mimic the key features of a known active molecule, such as the spatial orientation of residues on an α-helix. scispace.comrsc.org

In Silico Approaches to SAR/QSAR Modeling (e.g., 3D-QSAR)

In silico computational approaches have become indispensable tools in drug discovery, allowing for the rapid screening and optimization of drug candidates. mdpi.com For SAR and QSAR studies of compounds like this compound, various computational models are employed, with 3D-QSAR being a particularly powerful technique. svuonline.org

Unlike classical QSAR which uses 1D or 2D descriptors, 3D-QSAR methods analyze the 3D properties of a set of molecules to explain their biological activities. svuonline.org These methods require the structural alignment of the molecules in the dataset and generate 3D fields around them that represent steric and electrostatic properties. The variation in these fields is then correlated with the variation in biological activity.

Common 3D-QSAR methodologies include:

Comparative Molecular Field Analysis (CoMFA) : This technique places the aligned molecules in a 3D grid and calculates steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies at each grid point using a probe atom. These energy values serve as the descriptors for building a statistical model, typically using PLS analysis.

Comparative Molecular Similarity Indices Analysis (CoMSIA) : CoMSIA is similar to CoMFA but uses Gaussian-type functions to calculate similarity indices for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. This approach avoids the steep potential changes close to the atomic nuclei seen in CoMFA and provides more intuitive graphical representations.

The output of a 3D-QSAR analysis is often visualized as contour maps. youtube.com These maps highlight regions in 3D space where modifications to the molecular structure are predicted to enhance or diminish biological activity.

| Contour Map Color | Field Type | Interpretation for Activity |

|---|---|---|

| Green | Steric | Favorable region; bulky groups are predicted to increase activity. |

| Yellow | Steric | Unfavorable region; bulky groups are predicted to decrease activity. |

| Blue | Electrostatic | Favorable region for positive charge; electropositive groups are predicted to increase activity. |

| Red | Electrostatic | Favorable region for negative charge; electronegative groups are predicted to increase activity. |

These in silico models provide invaluable guidance for medicinal chemists, allowing them to prioritize the synthesis of compounds with the highest probability of success and to understand the key structural features required for potent biological activity. nih.gov

Q & A

Q. What are the optimal synthetic routes for 4-fluoro-N,N-dipropylbenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling 4-fluorobenzoyl chloride with dipropylamine under controlled conditions. Key steps include:

- Amidation : React 4-fluorobenzoyl chloride with dipropylamine in anhydrous dichloromethane (DCM) using a coupling agent like HBTU or EDC .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.

- Optimization : Adjust reaction temperature (0–25°C), solvent polarity, and stoichiometric ratios (1:1.2 benzoyl chloride to amine) to improve yields (>85%) .

| Reaction Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous DCM | Reduces hydrolysis |

| Coupling Agent | HBTU | 90% efficiency |

| Temperature | 0–5°C (initial) | Minimizes side reactions |

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm propyl chain integration and fluorine substitution (e.g., H NMR: δ 1.0–1.5 ppm for propyl CH, δ 7.2–7.8 ppm for aromatic protons) .

- Mass Spectrometry (HRMS) : Validate molecular weight (223.29 g/mol) and fragmentation patterns .

- IR Spectroscopy : Identify amide C=O stretch (~1650 cm) and C-F bonds (~1220 cm) .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry for structural analogs .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound?

- Methodological Answer : Use molecular docking (AutoDock Vina) and pharmacophore mapping to screen targets like kinases or GPCRs. Key steps:

- Ligand Preparation : Optimize 3D structure with Gaussian09 (B3LYP/6-31G*) .

- Target Database : Dock against Protein Data Bank (PDB) entries (e.g., insulin receptor or AMPK).

- Validation : Compare binding affinities (ΔG ≤ −8 kcal/mol) with known inhibitors .

| Target | Docking Score (ΔG) | Reference |

|---|---|---|

| AMPKα1 | −9.2 kcal/mol | Analogous to |

| Insulin Receptor | −8.5 kcal/mol | Similar to |

Q. What strategies address discrepancies in pharmacological data for this compound?

- Methodological Answer : Contradictions in bioactivity (e.g., cytotoxicity vs. efficacy) may arise from:

- Assay Variability : Standardize cell lines (e.g., C2C12 myocytes) and glucose uptake protocols .

- Dose Optimization : Test concentrations ≤0.1 mM to avoid off-target effects (e.g., cytotoxicity at 0.11 g/L) .

- Metabolic Stability : Use liver microsomes to assess degradation rates (t > 60 min suggests viability) .

Q. How does structural modification of this compound influence its stability under physiological conditions?

- Methodological Answer : Stability studies involve:

- pH-Dependent Degradation : Incubate in buffers (pH 2–9) and monitor via HPLC. Propyl groups enhance stability at pH 7.4 (90% intact after 24h) .

- Thermal Analysis : DSC/TGA shows decomposition >200°C, suggesting solid-state stability .

- Light Sensitivity : Store in amber vials to prevent photodegradation (UV-Vis monitoring) .

Q. What in vitro models are suitable for evaluating the insulin-mimetic activity of this compound analogs?

- Methodological Answer :

- Glucose Uptake Assays : Use C2C12 skeletal muscle cells with 2-NBDG fluorescence. Vanadium complexes of fluorobenzamides show 2.5-fold stimulation at 10 µM .

- Mitochondrial Respiration : Measure OCR (Seahorse Analyzer) to assess metabolic effects.

- Cytotoxicity Screening : MTT assays to balance efficacy and safety (IC > 50 µM preferred) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.